10.5-Fold Higher Potency in Con A Binding Compared to Methyl α-D-Glucopyranoside
In a head-to-head competitive inhibition assay, methyl α-D-mannopyranoside exhibits an IC50 of 1050±50 μM against Concanavalin A (Con A), whereas its epimeric analog, methyl α-D-glucopyranoside, requires an IC50 of 11,000±100 μM under identical experimental conditions [1]. This represents a 10.5-fold higher potency for the mannoside.
| Evidence Dimension | Inhibition of Con A binding (IC50) |
|---|---|
| Target Compound Data | 1050±50 μM |
| Comparator Or Baseline | Methyl α-D-glucopyranoside: 11,000±100 μM |
| Quantified Difference | 10.5-fold higher potency (lower IC50) |
| Conditions | Competitive inhibition assay using a reference ligand-lectin association method, consistent with literature values. |
Why This Matters
This directly quantifies the functional consequence of the stereochemical difference at the C2 position, ensuring proper selection for assays requiring specific mannose-binding lectin targeting.
- [1] Sattin, S., et al. (2015). Unprecedented inhibition of glycosidase-catalyzed substrate hydrolysis by nanodiamond-grafted O-glycosides. RSC Advances, 5, 98538-98546. View Source
